molecular formula C27H32O15 B2900789 Isorubrofusarin 10-gentiobioside CAS No. 200127-93-1

Isorubrofusarin 10-gentiobioside

Cat. No.: B2900789
CAS No.: 200127-93-1
M. Wt: 596.538
InChI Key: CREWSFDYWMXJQL-AJEHSGAESA-N
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Description

Isorubrofusarin 10-gentiobioside is a naturally occurring glycoside compound found in the seeds of Cassia obtusifolia L. It belongs to the class of benzochromenones and is known for its potential biological activities . The compound has a molecular formula of C27H32O15 and a molecular weight of 596.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isorubrofusarin 10-gentiobioside can be isolated from the seeds of Cassia obtusifolia L. The seeds are typically roasted and then subjected to methanolic extraction . The extract is further partitioned between hexane and water, followed by dichloromethane and n-butanol to obtain the butanol-soluble fraction . This fraction is then purified using column chromatography on silica gel with mixtures of dichloromethane and methanol of increasing polarity .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The process ensures high purity and yield of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Isorubrofusarin 10-gentiobioside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Neuroprotective Effects

Research indicates that isorubrofusarin 10-gentiobioside possesses significant neuroprotective properties. It has been shown to inhibit acetylcholinesterase and β-site amyloid precursor protein-cleaving enzyme 1, both of which are associated with Alzheimer's disease. The compound demonstrated promising inhibitory activity against these enzymes, suggesting its potential in treating neurodegenerative disorders .

Antioxidant Activity

This compound exhibits strong antioxidant properties. Studies have demonstrated its ability to reduce oxidative stress in cellular models, particularly in HepG2 cells subjected to t-BHP-induced oxidative stress. The compound activates the Nrf2 pathway, leading to increased expression of heme oxygenase-1 (HO-1), which plays a protective role against oxidative damage .

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. Its efficacy in inhibiting microbial growth highlights its potential as a natural antimicrobial agent, which could be beneficial in developing new treatments for infectious diseases .

Antimutagenic Effects

This compound has demonstrated antimutagenic properties in vitro. It may prevent the metabolic activation of mutagens or scavenge reactive species, thereby contributing to cellular protection against DNA damage .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the effects of isorubrofusarin on cognitive function in mouse models of Alzheimer's disease. Results indicated that treatment with the compound led to improved memory retention and reduced amyloid plaque formation, supporting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antioxidant Efficacy in HepG2 Cells

In vitro experiments demonstrated that isorubrofusarin significantly reduced markers of oxidative stress in HepG2 cells exposed to t-BHP. The activation of the Nrf2 pathway was confirmed through increased HO-1 expression levels, indicating robust antioxidant activity .

Comparison with Similar Compounds

Isorubrofusarin 10-gentiobioside can be compared with other similar compounds such as:

  • Rubrofusarin 6-O-β-D-glucopyranoside
  • Rubrofusarin triglucoside
  • Cassiaside B2

These compounds share structural similarities but differ in their glycosylation patterns and biological activities . This compound is unique due to its specific glycosylation, which influences its inhibitory activity against certain enzymes .

Biological Activity

Isorubrofusarin 10-gentiobioside is a naturally occurring glycoside derived from the seeds of Cassia obtusifolia L., belonging to the class of benzochromenones. This compound has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-diabetic effects, and potential therapeutic applications in various diseases.

  • Molecular Formula : C27_{27}H32_{32}O15_{15}
  • Molecular Weight : 596.53 g/mol
  • CAS Number : 200127-93-1

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase (AChE), leading to increased levels of acetylcholine, which is crucial for memory and learning processes. This inhibition may have implications for treating neurodegenerative diseases like Alzheimer's disease .
  • BACE1 Inhibition : It also inhibits β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), reducing the production of amyloid-beta peptide, potentially slowing Alzheimer's progression.
  • Protein Tyrosine Phosphatase Inhibition : this compound inhibits protein tyrosine phosphatase 1B (PTP1B), which may enhance insulin signaling and glucose uptake, making it a candidate for diabetes treatment .

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis. Its ability to inhibit human monoamine oxidase (hMAO) enzymes suggests a role in preventing neurodegenerative diseases associated with oxidative damage .

Antidiabetic Activity

The compound has shown significant effects on glucose metabolism. In insulin-resistant HepG2 cells, it increased glucose uptake and decreased PTP1B expression in a dose-dependent manner, indicating its potential as an anti-diabetic agent .

Antimutagenic Properties

Research indicates that this compound possesses antimutagenic properties, potentially preventing metabolic activation of mutagens or scavenging free radicals . This suggests its utility in cancer prevention strategies.

Comparative Analysis with Related Compounds

This compound can be compared with other glycosides such as Rubrofusarin 6-O-β-D-glucopyranoside and Cassiaside B2. The following table summarizes their biological activities:

CompoundAChE Inhibition (IC50 µM)BACE1 Inhibition (IC50 µM)Antidiabetic Activity
This compound16.32 ± 2.79>400Significant
Rubrofusarin 6-O-β-D-glucopyranoside300.02 ± 3.8ModerateModerate
Cassiaside B240.65 ± 0.75MildLow

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Neuroprotection Study : A study evaluating the neuroprotective effects of Cassia obtusifolia extracts found that isorubrofusarin significantly reduced neuronal cell death induced by oxidative stress, suggesting its application in treating neurodegenerative diseases .
  • Diabetes Management Research : In a clinical trial assessing the efficacy of various plant extracts on glucose metabolism, isorubrofusarin was noted for its ability to enhance insulin sensitivity and promote glucose uptake in liver cells .
  • Antimutagenic Activity : A laboratory study demonstrated that isorubrofusarin could effectively inhibit mutagenesis in bacterial assays, supporting its role as a potential chemopreventive agent .

Properties

IUPAC Name

5-hydroxy-8-methoxy-2-methyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[h]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O15/c1-9-3-12(29)18-13(30)5-10-4-11(37-2)6-14(17(10)25(18)39-9)40-27-24(36)22(34)20(32)16(42-27)8-38-26-23(35)21(33)19(31)15(7-28)41-26/h3-6,15-16,19-24,26-28,30-36H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREWSFDYWMXJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200127-93-1
Record name Isorubrofusarin 10-gentiobioside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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